molecular formula C16H19BrN2O4 B5056281 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5056281
M. Wt: 383.24 g/mol
InChI Key: SMOCIIIXVSVKPS-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. DHPMs are known for their pharmacological versatility, including antitumor, antimicrobial, and enzyme inhibitory activities. The target compound features a 4-bromophenyl substituent at position 4, a 1,6-dimethyl group, and a 2-methoxyethyl ester at position 3. These modifications distinguish it from classical DHPMs, influencing its physicochemical and biological properties .

Properties

IUPAC Name

2-methoxyethyl 6-(4-bromophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-10-13(15(20)23-9-8-22-3)14(18-16(21)19(10)2)11-4-6-12(17)7-5-11/h4-7,14H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOCIIIXVSVKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)Br)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromophenyl group undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) or participates in cross-coupling reactions.

Reaction TypeConditionsProduct ExampleYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives via boronic acid75–90%
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃, tolueneAryl amines82%
  • Mechanism : The bromine acts as a leaving group, with palladium catalysts facilitating bond formation in cross-couplings .

Ester Hydrolysis

The 2-methoxyethyl ester undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions.

ConditionReagentsProductReaction TimePuritySource
AcidicHCl (6M), reflux4-(4-Bromophenyl)-...-5-carboxylic acid8–12 hrs95%
BasicNaOH (2M), ethanol, 60°CSodium carboxylate intermediate4–6 hrs90%
  • Key Data : Hydrolysis is confirmed via IR (loss of ester C=O at ~1700 cm⁻¹) and NMR (disappearance of methoxyethyl signals) .

Reduction of the 2-Oxo Group

The carbonyl group at position 2 is reduced to a secondary alcohol.

Reducing AgentSolventTemperatureProductYieldSource
NaBH₄MeOH25°C2-Hydroxy derivative60%
LiAlH₄THFReflux2-Hydroxy with ester intact85%
  • Selectivity : NaBH₄ selectively reduces the 2-oxo group without affecting the ester .

Oxidation Reactions

The methyl groups or the tetrahydropyrimidine ring may undergo oxidation.

TargetOxidizing AgentConditionsProductNotesSource
Methyl (C6)KMnO₄H₂O, H⁺, 100°CCarboxylic acid at C6Low yield (30%)
TetrahydropyrimidineDDQCH₂Cl₂, 25°CAromatic pyrimidine derivativeRequires anhydrous
  • Challenges : Steric hindrance from the 1,6-dimethyl groups limits oxidation efficiency .

Transesterification

The 2-methoxyethyl ester reacts with alcohols to form new esters.

AlcoholCatalystConditionsNew EsterYieldSource
n-ButanolH₂SO₄Reflux, 24 hrsn-Butyl ester70%
Benzyl alcoholTi(OiPr)₄Toluene, 110°CBenzyl ester88%
  • Applications : Useful for modifying solubility or reactivity in drug design .

Condensation Reactions

The 2-oxo group participates in condensation with amines or hydrazines.

ReagentConditionsProductYieldSource
HydrazineEtOH, refluxHydrazone derivative75%
AnilineAcOH, 80°CSchiff base at C265%
  • Characterization : Products confirmed by LC-MS and ¹H NMR (new imine peaks at δ 8.1–8.3 ppm) .

Scientific Research Applications

2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The tetrahydropyrimidine ring may also play a role in binding to nucleic acids or proteins, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Aromatic Ring

4-Bromophenyl vs. Other Halogenated Phenyl Groups
  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
    • Differs by lacking the 1-methyl and 2-methoxyethyl groups.
    • Exhibits cytotoxicity with IC50 values ranging from 15.7 µM (moderate) to 314.3 µM (weak), depending on the assay .
  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Replaces bromine with chlorine and the 2-oxo group with thioxo.
Functionalized Phenyl Groups
  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
    • Contains a hydroxyl and methoxy group on the phenyl ring, increasing polarity and reducing lipophilicity compared to the brominated analog .

Ester Group Modifications

The 2-methoxyethyl ester in the target compound contrasts with simpler esters in analogs:

  • Ethyl/Methyl Esters : Smaller ester groups (e.g., ethyl or methyl) reduce steric hindrance but may decrease solubility.

Thioxo vs. Oxo Substitution

  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate :
    • Replacing the 2-oxo with 2-thioxo increases molecular weight by ~16 Da and alters electronic properties.
    • Thioxo derivatives often exhibit distinct reactivity in nucleophilic substitutions and improved binding to metal ions in enzyme active sites .

Biological Activity

2-Methoxyethyl 4-(4-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18BrN2O4
  • Molecular Weight : 384.23 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antitumor Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate significant cytotoxic effects against various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
  • Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory responses by interacting with formyl peptide receptors (FPRs), which are crucial in mediating immune responses .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity Cell Line/Model Effect Reference
AntitumorA431 (vulvar epidermal carcinoma)Significant inhibition of cell growth
Anti-inflammatoryHuman neutrophilsInhibition of Ca²⁺ mobilization
CytotoxicityVarious cancer cell linesDose-dependent cytotoxic effects

Case Studies

  • Antitumor Efficacy in A431 Cells :
    • A study demonstrated that this compound significantly inhibited the proliferation and migration of A431 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammation Modulation :
    • In another study focusing on human neutrophils, the compound was shown to effectively inhibit fMLF-induced intracellular Ca²⁺ mobilization. This suggests a potential role in managing inflammatory diseases through FPR antagonism .

Research Findings

Recent findings indicate that compounds structurally related to this compound exhibit diverse biological activities:

  • Antimalarial Properties : Similar pyrimidine derivatives have been evaluated for antimalarial activity against Plasmodium falciparum, showing promising results .
  • Nucleoside Analogues : The synthesis of chloroethyl pyrimidine nucleosides has revealed significant inhibition of cell proliferation and migration across various cancer models .

Q & A

Q. Table 1: Representative Synthetic Conditions

Starting AldehydeCatalystSolventYieldReference
4-Bromo-2-hydroxybenzaldehydeHClEthanol77%
3-Bromophenyl aldehydep-TsOHDMF68%

Basic: How is NMR spectroscopy used to confirm regioselectivity and structural integrity?

Methodological Answer:
1H NMR is critical for verifying regioselectivity and substituent positions:

  • Methoxy Group Confirmation : A singlet at δ 3.48 ppm corresponds to the OCH₃ group in the 2-methoxyethyl moiety .
  • Bromophenyl Protons : Aromatic protons in the 4-bromophenyl group appear as multiplets between δ 6.91–7.20 ppm .
  • Methyl Groups : Singlets at δ 2.27 ppm (C6-CH₃) and δ 3.48 ppm (OCH₃) confirm methyl substitution .

Q. Table 2: Key 1H NMR Signals

Proton Environmentδ (ppm)MultiplicityReference
C6-CH₃2.27Singlet
OCH₃3.48Singlet
Aromatic (Br-C6H4)6.91–7.20Multiplet

Basic: What safety protocols are essential for handling brominated tetrahydropyrimidines?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of brominated vapors .
  • Storage : Store in airtight containers away from heat/ignition sources (P210 precaution) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How do steric/electronic effects of the 4-bromophenyl group influence crystallographic packing?

Methodological Answer:
The electronegative bromine atom induces dipole-dipole interactions and halogen bonding, affecting crystal packing:

  • Halogen Bonding : Bromine participates in C–Br···O interactions, stabilizing the lattice (observed in analogous compounds) .
  • Unit Cell Parameters : Monoclinic systems (e.g., space group P21/c) are common, with cell dimensions influenced by bromine’s van der Waals radius (e.g., a = 12.6876 Å, b = 7.3073 Å) .

Q. Table 3: Crystallographic Data

ParameterValueReference
Space GroupP21/c
a (Å)12.6876
β (°)114.443

Advanced: What challenges arise in achieving regioselectivity during cyclocondensation?

Methodological Answer:
Regioselectivity challenges stem from competing reaction pathways:

  • Steric Hindrance : Bulky substituents (e.g., 4-bromophenyl) may favor formation of the 1,4-dihydropyrimidine isomer over 1,2-products.
  • Catalyst Optimization : Pd-catalyzed reductive cyclizations (using formic acid derivatives as CO surrogates) improve selectivity for N-heterocycles .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics .

Advanced: How to resolve contradictory biological activity data in structural analogs?

Methodological Answer:
Contradictions often arise from assay conditions or substituent variations:

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC50 curves).
  • Structural Modifications : Compare analogs with/without methoxyethyl or bromophenyl groups to isolate pharmacophoric elements .
  • Computational Modeling : Use DFT calculations to assess electronic effects of bromine on binding affinity .

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